molecular formula NiCO3<br>CNiO3 B3425151 Nickel carbonate CAS No. 16337-84-1

Nickel carbonate

Cat. No.: B3425151
CAS No.: 16337-84-1
M. Wt: 118.702 g/mol
InChI Key: ZULUUIKRFGGGTL-UHFFFAOYSA-L
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Description

Nickel carbonate (NiCO₃) is an inorganic compound commonly found as basic this compound (NiCO₃·2Ni(OH)₂·xH₂O), which is industrially significant due to its role in catalysis, electroplating, and metal extraction . Its structure resembles calcite, with nickel in an octahedral coordination geometry. The compound is nearly insoluble in water (0.093 g/L at 25°C) but dissolves in acids and ammonia, releasing [Ni(H₂O)₆]²⁺ ions and CO₂ . Natural occurrences include zaratite, a hydrated this compound mineral. Industrially, it is synthesized via precipitation from nickel salt solutions using carbonate reagents and calcined to NiO for applications like battery electrodes .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

nickel(2+);carbonate
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InChI

InChI=1S/CH2O3.Ni/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2
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InChI Key

ZULUUIKRFGGGTL-UHFFFAOYSA-L
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Canonical SMILES

C(=O)([O-])[O-].[Ni+2]
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Molecular Formula

NiCO3, CNiO3
Record name NICKEL CARBONATE
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Molecular Weight

118.702 g/mol
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Physical Description

Dry Powder; Liquid; Other Solid; Water or Solvent Wet Solid, Green crystals; [HSDB] Nearly insoluble in water; [Ullmann], LIGHT GREEN CRYSTALS.
Record name Carbonic acid, nickel(2+) salt (1:1)
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Solubility

93 mg/l water @ 25 °C, Soluble in dilute acids, Solubility in water, mg/l at 25 °C: 93 (practically insoluble)
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Density

4.39 g/cu m, 2.6 g/cm³
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Color/Form

Green rhombohedral crystals

CAS No.

3333-67-3, 16337-84-1, 18195-55-6, 39380-74-0
Record name Nickel carbonate
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Melting Point

DECOMPOSES BEFORE REACHING MELTING POINT., No melting point; decomposes on heating
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Scientific Research Applications

Metallurgical Applications

Production of Nickel Metal:
Nickel carbonate serves as a precursor for the production of nickel metal, which is essential in the manufacturing of stainless steel and various nickel alloys. The reduction of this compound typically involves hydrogen or carbon monoxide to yield metallic nickel, which exhibits excellent corrosion resistance and strength in harsh environments .

Conversion Process:
The conversion process can be summarized as follows:

Step Reaction
ReductionNiCO3+H2Ni+CO2+H2O\text{NiCO}_3+\text{H}_2\rightarrow \text{Ni}+\text{CO}_2+\text{H}_2\text{O}

This method is crucial for producing high-purity nickel suitable for industrial applications.

Ceramic and Pigment Production

This compound is widely utilized in the ceramics industry, particularly for producing vibrant green pigments used in glazes and colored glass. Its ability to impart color makes it a sought-after component in artistic and industrial ceramics .

Applications in Ceramics:

  • Glazes: Provides coloration and aesthetic appeal.
  • Pigments: Used in glassmaking for decorative purposes.

Energy Storage Solutions

This compound plays a pivotal role in the rechargeable battery industry, especially in nickel-cadmium (NiCd) and nickel-metal hydride (NiMH) batteries. These batteries are renowned for their high capacity and longevity, making this compound essential for energy storage solutions in electronic devices .

Battery Chemistry:
The role of this compound in battery chemistry can be outlined as follows:

Battery Type Nickel Compound Role
NiCdActs as a cathode material
NiMHServes as a key component in the anode

Photocatalytic Applications

Recent studies have highlighted the potential of this compound hydroxide nanostructures as photocatalysts for hydrogen evolution from water splitting. The hierarchical mesoporous structure enhances photocatalytic activity, making it suitable for sustainable energy applications .

Photocatalytic Mechanism:
The photocatalytic process can be represented as follows:

H2ONiCO3H2+12O2\text{H}_2\text{O}\xrightarrow{\text{NiCO}_3}\text{H}_2+\frac{1}{2}\text{O}_2

This application underscores the compound's relevance in renewable energy technologies.

Environmental Remediation

This compound is also employed in wastewater treatment processes as a catalyst to remove organic contaminants. Its effectiveness in catalyzing reactions that degrade pollutants highlights its utility in environmental applications .

Wastewater Treatment Process:

  • This compound acts as a catalyst to facilitate degradation reactions.
  • It assists in the removal of heavy metals from industrial effluents.

Case Study 1: Bioprecipitation of this compound

A study investigated the bioprecipitation of nickel-containing minerals using carbonate-rich fungal supernatants. The results indicated that hydrated this compound was successfully precipitated, demonstrating the potential for biotechnological applications in metal recovery .

Case Study 2: High-Value Conversion Technology

Research on recovering nickel from waste electrolytic slag showed that basic this compound could be precipitated effectively, achieving high recovery rates (up to 92.4%) through optimized chemical processes . This study emphasizes the economic benefits of utilizing this compound in resource recycling.

Chemical Reactions Analysis

Thermal Decomposition

Nickel carbonate decomposes upon heating to form nickel(II) oxide (NiO) and carbon dioxide (CO₂):

NiCO3ΔNiO+CO2\text{NiCO}_3 \xrightarrow{\Delta} \text{NiO} + \text{CO}_2 \uparrow

Conditions & Findings :

  • Decomposition begins at ~300°C under atmospheric pressure, as confirmed by differential thermal analysis (DTA) [5].

  • The resulting oxide’s catalytic properties depend on the precursor’s structure (e.g., basic vs. anhydrous carbonate) [1].

Temperature (°C) Product Key Observation
300NiO + CO₂Complete decomposition at 1 atm pressure

Reaction with Acids

This compound reacts with dilute acids to form corresponding nickel salts, water, and CO₂:

NiCO3+2HXNiX2+H2O+CO2\text{NiCO}_3 + 2\text{HX} \rightarrow \text{NiX}_2 + \text{H}_2\text{O} + \text{CO}_2 \uparrow

Examples :

  • Hydrochloric Acid :

    NiCO3+2HClNiCl2+H2O+CO2\text{NiCO}_3 + 2\text{HCl} \rightarrow \text{NiCl}_2 + \text{H}_2\text{O} + \text{CO}_2 \uparrow

    Yields hydrated nickel chloride (NiCl26H2O\text{NiCl}_2 \cdot 6\text{H}_2\text{O}) upon evaporation [8].

  • Sulfuric Acid :

    NiCO3+H2SO4NiSO4+H2O+CO2\text{NiCO}_3 + \text{H}_2\text{SO}_4 \rightarrow \text{NiSO}_4 + \text{H}_2\text{O} + \text{CO}_2 \uparrow

    Produces nickel sulfate, used in electroplating [3].

Key Insight : Reactions are stoichiometric, with CO₂ evolution confirming carbonate participation [7].

Sulfidation with Hydrogen Sulfide

Basic this compound (Ni4CO3(OH)64H2O\text{Ni}_4\text{CO}_3(\text{OH})_6 \cdot 4\text{H}_2\text{O}) reacts with H2S\text{H}_2\text{S} in gas-phase reactions:

Ni4CO3(OH)64H2O+H2SNiS+CO2+H2O\text{Ni}_4\text{CO}_3(\text{OH})_6 \cdot 4\text{H}_2\text{O} + \text{H}_2\text{S} \rightarrow \text{NiS} + \text{CO}_2 + \text{H}_2\text{O}

Kinetic Findings :

  • Induction periods precede rapid sulfidation, with ~40–50% Ni(II) conversion during nucleation [2].

  • Water vapor accelerates reaction initiation, while aged carbonate requires reactivation [2].

Formation of Double Salts

This compound forms double salts with alkali metal carbonates under controlled conditions:

Na2CO3+NiCO3+10H2ONa2CO3NiCO310H2O\text{Na}_2\text{CO}_3 + \text{NiCO}_3 + 10\text{H}_2\text{O} \rightarrow \text{Na}_2\text{CO}_3 \cdot \text{NiCO}_3 \cdot 10\text{H}_2\text{O}

Synthesis :

  • Achieved via crystallization from mixed bicarbonate solutions [3].

  • These salts are precursors for nickel-based catalysts [7].

Reaction with Thiocyanic Acid

This compound reacts with thiocyanic acid (HSCN\text{HSCN}) to form nickel thiocyanate:

2NiCO3+2HSCNNi(SCN)2+2CO2+H2O2\text{NiCO}_3 + 2\text{HSCN} \rightarrow \text{Ni(SCN)}_2 + 2\text{CO}_2 \uparrow + \text{H}_2\text{O}

Product : Hydrated nickel thiocyanate (Ni(SCN)2nH2O\text{Ni(SCN)}_2 \cdot n\text{H}_2\text{O}) precipitates as a yellow-brown solid [3].

Catalytic and Environmental Interactions

  • Mineral Carbonation : Nickel nanoparticles (NiNPs) enhance CO₂ mineralization with alkaline materials (e.g., MgO, CaO), accelerating early-stage carbonation rates by increasing bicarbonate ion formation [6].

  • Hydrolysis : Basic this compound hydrolyzes in acidic solutions, forming hexaaquanickel(II) ions:

    NiCO3+6H2O[Ni(H2O)6]2++CO32\text{NiCO}_3 + 6\text{H}_2\text{O} \rightarrow [\text{Ni(H}_2\text{O)}_6]^{2+} + \text{CO}_3^{2-}

    Critical in hydrometallurgical nickel purification [1].

Comparison with Similar Compounds

Toxicity Profile

Nickel carbonate exhibits toxicity comparable to nickel hydroxide (Ni(OH)₂) and nickel sulfides but is less toxic than soluble nickel compounds like nickel carbonyl (Ni(CO)₄) . At LC50 levels, cytosolic nickel concentrations range from 35–250 ng/10⁶ cells, while nuclear levels are 6–80 ng/10⁶ cells, consistent with other insoluble nickel compounds. Nickel oxides (e.g., NiO), however, show lower toxicity, influenced by their crystallinity and oxidation state (Ni(II) vs. Ni(III)) .

Table 1: Comparative Toxicity of Nickel Compounds
Compound Cytosolic Ni (ng/10⁶ cells) Nuclear Ni (ng/10⁶ cells)
NiCO₃ 35–250 6–80
Ni(OH)₂ Similar to NiCO₃ Similar to NiCO₃
NiO (Green/Black) Lower than NiCO₃ Lower than NiCO₃

Catalytic Activity in Urea Oxidation (UOR)

This compound demonstrates moderate UOR activity compared to nickel tungstate (Ni-WO₄). During catalysis, NiCO₃ dissolves completely, leaving Ni³⁺ moieties as active sites, whereas WO₄²⁻ in Ni-WO₄ stabilizes the structure, enabling higher and more sustained activity over 5,000 cycles .

Table 2: UOR Performance of Nickel-Based Catalysts
Catalyst Initial Activity (mA/cm²) Activity After 5,000 Cycles Active Site
NiCO₃ ~150 ~140 Ni³⁺
Ni-WO₄ ~220 ~210 Ni³⁺/WO₄²⁻

Hydration and Stability

This compound forms a hydrate, NiCO₃·5.5H₂O, which is metastable at low temperatures (~273 K) and transforms into amorphous NiCO₃ at room temperature . Similar behavior is observed in magnesium carbonate hexahydrate (MgCO₃·6H₂O) and calcium carbonate hexahydrate (CaCO₃·6H₂O), which also decompose at higher temperatures .

Structural and Electronic Properties

In bimetallic carbonate hydroxides (e.g., Ni-Co systems), nickel exhibits mixed spin states and higher oxygen octahedral distortion compared to cobalt. Oxygen vacancies preferentially form at Ni sites, enhancing catalytic and supercapacitor performance . In contrast, cobalt remains in low-spin states with minimal structural distortion .

Thermal and Chemical Reactivity

This compound decomposes at ~300°C to NiO, CO₂, and H₂O, a property exploited in ceramic and battery material synthesis . In contrast, nickel carbonyl (Ni(CO)₄) is volatile and highly toxic, decomposing into colloidal nickel rather than crystalline oxides .

Q & A

Q. What are the standard methods for synthesizing basic nickel carbonate (BNC) with controlled particle size and morphology?

BNC is typically synthesized via precipitation from ammonia-ammonium carbonate solutions. Key parameters include pH control (8–9), temperature (50–70°C), and stirring rate to achieve spherical/ellipsoidal particles (0.4–23 μm diameter, mean 8.2 μm). BET surface area analysis (e.g., 238 m²/g) and SEM imaging are critical for verifying morphology .

Q. How can researchers characterize the elemental composition and purity of this compound samples?

Energy-dispersive X-ray spectroscopy (EDS) quantifies elemental distribution (e.g., Ni, Fe, O, C) and identifies impurities. For phase identification, pair EDS with XRD. For purity, use ICP-MS to detect trace metals (e.g., Fe ≤0.02%, Cu ≤0.05%) and gravimetric analysis for insoluble residues .

Q. What analytical techniques are recommended for studying this compound’s thermal decomposition?

Thermogravimetric analysis (TGA) under air/N₂ reveals decomposition steps (e.g., CO₂/H₂O release). Couple with in-situ XRD to track phase transitions (e.g., BNC → NiO at 300–400°C). Kinetic modeling (e.g., Flynn-Wall-Ozawa method) quantifies activation energies .

Advanced Research Questions

Q. How do phase changes in basic this compound during oxidation/reduction impact its catalytic applications?

BNC undergoes structural evolution (e.g., NiO formation) under oxidation, altering surface reactivity. In reduction (H₂ atmosphere), NiO converts to metallic Ni, enhancing conductivity. Use TEM to monitor microstructural changes (e.g., pore formation) and correlate with electrochemical performance in OER/ORR .

Q. What factors explain contradictory reports on nickel dissolution in molten carbonate fuel cells?

Variability in Ni content (up to 20× differences) arises from electrolyte composition (Li₂CO₃/K₂CO₃ ratio) and cell design (e.g., cathode proximity). Lithium-rich electrolytes reduce Ni dissolution. Mitigate discrepancies by standardizing post-test matrix sampling (avoiding cathode-adherent Ni) .

Q. How does sodium carbonate enhance nickel recovery from slag, and what are the optimal reaction conditions?

Sodium carbonate (Na₂CO₃) acts as a flux, lowering slag melting points and facilitating Ni-Fe separation. At 1000°C with a 1:2 slag/Na₂CO₃ ratio, XRD shows increased sodium-magnesium silicates (29.4% → 30.0%) and hematite (25.1% → 28.8%), improving metal recovery. Use coal reductants and controlled CO₂ atmospheres to minimize re-oxidation .

Q. What mechanistic insights explain the pH-dependent OER activity of nickel-iron hydroxy carbonate nanosheets?

Under alkaline/near-neutral conditions, Fe-Ni synergy optimizes *OH adsorption on active sites. Operando Raman spectroscopy identifies FeOOH/NiOOH intermediates. EDS confirms Fe-rich surfaces (higher Fe peaks) enhance charge transfer. Adjust Fe/Ni ratios (e.g., 1:3) to balance stability/activity .

Methodological Considerations

Q. How should researchers design experiments to resolve conflicting data on this compound’s electronic properties?

Standardize synthesis protocols (e.g., precipitation pH, aging time) to minimize batch variations. Cross-validate spectroscopic data (XPS, UV-Vis) with DFT calculations. For ionization energies, use laser photoelectron spectrometry (LPES) for high precision (±0.01 eV) .

Q. What experimental controls are critical when studying this compound’s environmental toxicity?

Include negative controls (no NiCO₃) and positive controls (e.g., NiCl₂). For phytotoxicity assays (e.g., Amaranthus viridis), monitor biomass, chlorophyll content, and Ni uptake via AAS. Account for soil pH/complexation effects using EDTA .

Data Contradiction Analysis

Q. Why do different studies report varying BET surface areas for this compound?

Surface area discrepancies (e.g., 40–238 m²/g) stem from synthesis methods (precipitation vs. hydrothermal) and calcination temperatures. Hydrothermally synthesized BNC retains higher porosity. Always report pretreatment conditions (drying time, degassing) .

Q. How can researchers reconcile inconsistencies in this compound’s solubility across literature?

Solubility in water/acid depends on crystallinity (amorphous vs. crystalline) and CO₂ partial pressure. Use ICP-OES to measure dissolved Ni²⁺ under controlled CO₂ atmospheres. Amorphous phases (higher defect density) dissolve faster .

Tables for Key Findings

Parameter Optimal Value/Range Technique Reference
BNC particle size0.4–23 μm (mean 8.2 μm)SEM
BET surface area238 m²/gN₂ adsorption
Ni recovery from slag28.8% hematite (1000°C, 1:2)XRD, AAS
OER overpotential (pH 9)290 mV @ 10 mA/cm²Linear sweep voltammetry

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nickel carbonate
Reactant of Route 2
Nickel carbonate

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